1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea
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Overview
Description
1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonamido group, a thiazole ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions. The benzenesulfonamido group can be introduced via sulfonation reactions, where benzene is treated with sulfuric acid and then reacted with ammonia to form benzenesulfonamide. The final step involves the coupling of the thiazole derivative with the benzenesulfonamido group and the urea linkage, typically using carbodiimide coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the sulfonation reactions, as well as the use of automated synthesis platforms for the final coupling step. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzenesulfonamido moiety can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of the enzyme or modulate the function of the receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Caffeine: An alkaloid with a purine structure.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. Unlike dichloroaniline, which is primarily used in the production of dyes and herbicides, this compound has potential applications in medicinal chemistry and materials science. Additionally, its thiazole ring and benzenesulfonamido group provide unique interactions with biological targets, distinguishing it from other similar compounds like caffeine and 4-methoxyphenethylamine.
Properties
IUPAC Name |
1-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-[2-(4-methylphenoxy)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14-8-10-16(11-9-14)28-13-12-21-19(25)23-18-15(2)22-20(29-18)24-30(26,27)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPRZNNOFWIJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)NC2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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